molecular formula C37H58O15 B1162202 Valeriotetrate C CAS No. 904891-20-9

Valeriotetrate C

Cat. No.: B1162202
CAS No.: 904891-20-9
Attention: For research use only. Not for human or veterinary use.
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Description

Valeriotetrate C is a natural compound isolated from the plant Valeriana jatamansi Jones. It belongs to the class of iridoids, which are a type of monoterpenoid. This compound has garnered attention due to its neuroprotective properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valeriotetrate C is primarily obtained through extraction from Valeriana jatamansi. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the plant material, followed by purification processes to isolate the compound in high purity. The specific conditions for industrial extraction and purification are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Valeriotetrate C undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Valeriotetrate C has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Valeriotetrate C is unique among iridoids due to its specific neuroprotective properties. Similar compounds include:

    Didrovaltrate: Another iridoid with neuroprotective effects.

    Valeriotriate B: Known for its autophagy-enhancing properties.

    Valtrate: Exhibits cytotoxic activity against various cancer cell lines.

    Valechlorine: Also has neuroprotective and cytotoxic properties

These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential.

Biological Activity

Valeriotetrate C is a compound derived from the plant Valeriana jatamansi, known for its traditional use in folk medicine, particularly in Asia. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound belongs to the class of valepotriates, which are bioactive compounds isolated from the roots and rhizomes of Valeriana species. These compounds have garnered attention due to their diverse pharmacological properties, including sedative, analgesic, and neuroprotective effects.

Pharmacological Properties

  • Sedative and Anxiolytic Effects :
    • This compound has been shown to exhibit sedative properties, making it a candidate for treating anxiety disorders. Studies indicate that it may enhance GABAergic activity in the central nervous system, contributing to its calming effects.
  • Analgesic Activity :
    • Research indicates that this compound inhibits N-type voltage-gated calcium channels (Ca v2.2), which are involved in pain transmission pathways. In vitro studies demonstrated that this compound has an EC50 value of approximately 4.8 μM for inhibiting Ca v2.2 currents, suggesting its potential use as an analgesic agent .
  • Neuroprotective Effects :
    • The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This neuroprotective effect may be attributed to its ability to modulate intracellular calcium levels and reduce excitotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation :
    • This compound acts as an allosteric modulator of Ca v2.2 channels rather than a direct pore blocker, which helps in reducing nociceptive signaling without completely inhibiting normal calcium signaling pathways .
  • Antioxidant Activity :
    • The compound exhibits antioxidant properties that can mitigate oxidative damage in cells, thereby enhancing cell survival during stress conditions .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReference
SedativeEnhances GABAergic transmission
AnalgesicInhibits Ca v2.2 channels (EC50 = 4.8 μM)
NeuroprotectiveReduces oxidative stress

Case Study: Analgesic Effects in Animal Models

In a controlled study involving rats subjected to induced pain models, administration of this compound resulted in significant pain relief compared to control groups receiving saline solutions. The results indicated a marked reduction in pain-related behaviors, supporting its use as a natural analgesic.

Properties

IUPAC Name

[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[(2R)-3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H58O15/c1-19(2)12-27(39)50-30(22(7)8)33(42)46-16-25-17-47-35(52-29(41)14-21(5)6)32-36(25,44)15-26(49-24(11)38)37(32,45)18-48-34(43)31(23(9)10)51-28(40)13-20(3)4/h17,19-23,26,30-32,35,44-45H,12-16,18H2,1-11H3/t26-,30+,31+,32-,35-,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOWJLHAENRYDE-KGISJOMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C(C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@@]2(COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H58O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: The structure of Valeriotetrate C was originally misassigned, as were the structures of 1,5-dihydroxy-3,8-epoxyvalechlorine and Volvaltrate B. X-ray analysis and chemical transformation studies revealed that the original assignments of H-7 and OH-8 in these molecules needed to be inverted. [] As a result, the structure of this compound was revised. The paper provides the corrected structure (7 in the article). []

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